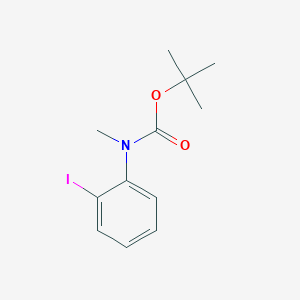

N-tert-butoxycarbonyl-2-iodo-N-methylaniline

CAS No.:

Cat. No.: VC18052829

Molecular Formula: C12H16INO2

Molecular Weight: 333.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16INO2 |

|---|---|

| Molecular Weight | 333.16 g/mol |

| IUPAC Name | tert-butyl N-(2-iodophenyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |

| Standard InChI Key | NXCCPNVPIKGXSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of an aniline core substituted with iodine at the 2-position, an N-methyl group, and a Boc-protected amine. The Boc group (tert-butoxycarbonyl) shields the amine from undesired reactivity during synthetic transformations, while the iodine atom serves as a handle for metal-catalyzed cross-couplings .

Key Properties:

-

Molecular Formula: C₁₂H₁₆INO₂

-

Molecular Weight: 333.17 g/mol

-

Boiling Point: Estimated 280–300°C (decomposes under heat due to Boc group labiality) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (101 MHz, CDCl₃):

Synthetic Methodologies

Boc Protection of N-Methylaniline

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions:

Procedure:

-

Dissolve N-methyl-2-iodoaniline (1.0 equiv) in dry dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and di-tert-butyl dicarbonate (1.2 equiv).

-

Stir at room temperature for 12 hours.

-

Purify by column chromatography (hexanes/ethyl acetate 8:2) .

Iodination Strategies

Ortho-iodination is achieved via directed metallation or copper-mediated reactions:

Copper-Mediated Iodination:

-

Reagents: Cu(py)₄OTf (5 mol%), NaI (2.0 equiv), MeCN/MeOH (1:1) .

-

Conditions: Vortex mixing for 20 minutes at room temperature .

Comparative Table: Synthetic Routes to N-tert-Butoxycarbonyl-2-iodo-N-methylaniline

Stability and Reactivity

Thermal and Chemical Stability

The Boc group enhances stability but is susceptible to acidic conditions (e.g., HCl/dioxane) and prolonged heating (>100°C). The iodine substituent confers sensitivity to light, necessitating storage in amber vials .

Decomposition Pathways:

-

Acidic Hydrolysis: Boc cleavage releases CO₂ and tert-butanol, regenerating the free amine .

-

Radical Pathways: Iodine may participate in Ullmann or Stille couplings under palladium catalysis .

Reactivity in Cross-Coupling Reactions

The iodine atom enables participation in Suzuki-Miyaura and Negishi couplings:

Case Study: Suzuki Coupling with Phenylboronic Acid

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotics. For example, its boronic ester derivative (synthesized via Miyaura borylation) is a key intermediate in PROTACs (proteolysis-targeting chimeras) .

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-deficient character, useful for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume